

icatibant structure and peptide analogs

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Compound Focus: Icatibant

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Icatibant: Core Structure & Properties

Icatibant is a **synthetic decapeptide** (a peptide with 10 amino acids) designed as a potent and selective antagonist of the bradykinin B2 receptor. [1] [2]. Its key structural features and properties are summarized below.

Table 1: Structural and Pharmacological Profile of Icatibant

Property	Description
Drug Class	Bradykinin B2 receptor antagonist; Peptidomimetic. [1] [3]
Amino Acid Sequence	Not fully detailed in search results, but known to contain 5 nonproteinogenic amino acids. [1]
Molecular Formula	$C_{59}H_{89}N_{19}O_{13}S$ [1]
Molecular Weight	1304.54 Da [1]
Primary Modification	Incorporation of non-natural amino acids to confer stability against degradation. [1]
Key Structural Feature	Synthetic peptide mimicking bradykinin's structure for high receptor affinity, but with modifications that make it resistant to degradation. [1] [2]

Property	Description
Mechanism of Action	Competitive antagonist of the bradykinin B2 receptor. [1] [2]
Primary Indication	Treatment of acute attacks of hereditary angioedema (HAE) in adults. [4] [1]
Dosage & Administration	30 mg injected subcutaneously; may be repeated at 6-hour intervals (max. 3 doses in 24 hours). [4] [2]
Most Common Adverse Reaction	Injection site reactions (97% of patients in clinical trials). [4]

Analytical Methods for Characterization

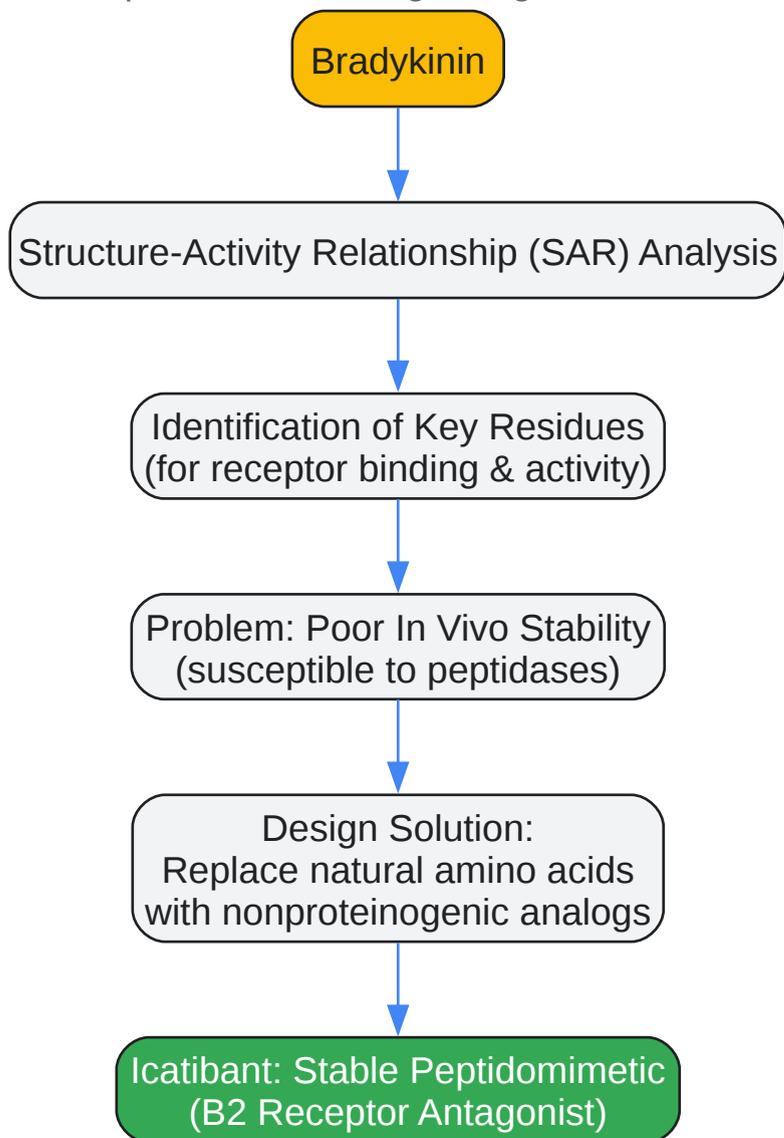
The analysis of therapeutic peptides like **icatibant** requires advanced chromatographic techniques to separate and characterize the main drug substance from its impurities, such as epimers.

- **Challenge:** Standard reversed-phase liquid chromatography often struggles with the complex polar and ionizable attributes of therapeutic peptides, leading to peak tailing and poor resolution of structurally similar impurities. [5]
- **Recommended Technique: Dynamic Electrostatic Repulsion Reversed-Phase (d-ERRP) UHPLC.** [5]
- **Methodology:** This technique is highlighted as superior for analyzing **icatibant** and its elusive epimeric impurity, [L-Arg]¹-**icatibant**. It works by dynamically modulating electrostatic repulsion, which results in symmetric peaks, mitigates tailing, and protects column longevity. [5]
- **Comparison:** The study found d-ERRP outperformed its static ERRP and ion-pair reversed-phase (IP-RP) counterparts for this specific application. [5]

Design Rationale & Peptidomimetic Approach

The following diagram illustrates the strategic development of **icatibant** from the endogenous peptide ligand.

Peptidomimetic Drug Design Workflow



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Icatibant design rationale

This design process is a classic example of developing a **peptidomimetic**—a compound that mimics the key biological action of a native peptide but is structurally modified to overcome inherent drawbacks like poor stability and membrane permeability. [6] [3]

- **Starting Point - Endogenous Peptide:** The design was guided by the structure of **bradykinin**, an endogenous peptide that binds to the B2 receptor and is a key mediator in the pathophysiological process of HAE. [7] [3]

- **Structure-Activity Relationship (SAR):** Decades of research into bradykinin analogs identified which residues are critical for receptor binding and activity. [7] [3]
- **Addressing Stability:** Natural peptides are rapidly degraded by proteolytic enzymes in the body, leading to a short duration of action. [6]
- **Engineering the Solution: Icatibant** was engineered to be **resistant to degradation** by bradykinin-cleaving enzymes. This was achieved by incorporating **five nonproteinogenic amino acids** into its decapeptide structure. [1] This crucial modification stabilizes the molecule *in vivo* without compromising its high affinity for the B2 receptor, making it a therapeutically viable drug. [1]

Implications for Peptide Drug Development

The success of **icaticbant** underscores several key principles in modern peptide therapeutics:

- **Overcoming Pharmacokinetic Limitations:** The primary challenge in peptide drug development is overcoming poor stability and membrane permeability. **Icaticbant** is a prime example of addressing the former through strategic amino acid substitution. [6]
- **From Agonist to Antagonist:** While bradykinin is a receptor agonist, **icaticbant** demonstrates that small, targeted modifications to a native peptide sequence can produce a potent **antagonist**, effectively blocking the receptor's pathological activation. [3]
- **Versatile Ligand Platforms:** Modified peptide ligands like **icaticbant** have inspired the development of **bifunctional ligands**. These are peptide analogs conjugated to fluorophores, drug-like moieties, or isotopes, expanding their potential from pure therapeutics to diagnostic and targeted delivery applications. [7]

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